molecular formula C6H19N4P B1586882 Imino-tris(dimethylamino)phosphorane CAS No. 49778-01-0

Imino-tris(dimethylamino)phosphorane

Cat. No. B1586882
CAS RN: 49778-01-0
M. Wt: 178.22 g/mol
InChI Key: GKTNLYAAZKKMTQ-UHFFFAOYSA-N
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Description

Imino-tris(dimethylamino)phosphorane, also known as N,N,N′,N′,N″,N″-Hexamethylphosphorimidic triamide or Phosphazene base P1-H, is a base that exhibits nucleophilic behavior . It facilitates the creation of carbon-carbon and carbon-heteroatom bonds .


Synthesis Analysis

Imino-tris(dimethylamino)phosphorane can be used as a reagent in the deboronation of ortho and meta carboranes . It can also act as an organocatalyst in the synthesis of cyclic organic carbonates using glycerol under solvent-free conditions .


Molecular Structure Analysis

The molecular formula of Imino-tris(dimethylamino)phosphorane is C6H19N4P . It has a molecular weight of 178.22 .


Chemical Reactions Analysis

Imino-tris(dimethylamino)phosphorane exhibits nucleophilic behavior, facilitating the creation of carbon-carbon and carbon-heteroatom bonds .


Physical And Chemical Properties Analysis

Imino-tris(dimethylamino)phosphorane is a liquid with a density of 0.979 g/mL at 25 °C . Its refractive index is 1.476 (lit.) .

Scientific Research Applications

Polymerization Catalyst

Imino-tris(dimethylamino)phosphorane is utilized in the polymerization of cyclic siloxanes, acting as a potent non-ionic base. This is significant in the anionic ring-opening polymerization, making it a useful catalyst in polymer chemistry (Bessmertnykh et al., 2003).

Chemical Synthesis and Reactions

This compound plays a crucial role in various chemical reactions. For instance, it interacts with chloral to produce a complex mixture of phosphorus-containing products, highlighting its reactivity and importance in synthetic chemistry (Hudson et al., 1997). Additionally, it is involved in the synthesis of Bis-iminophosphoran compounds through reactions with dichloromethane and other chemicals (Appel et al., 1971).

Electrochemical Reactions

The compound has been used in electrochemical reactions, such as the electrochemical Wittig reaction, to synthesize gem-dichloroalkenes. This application demonstrates its utility in electrochemistry and synthetic methodologies (Jubault et al., 1994).

Stabilization of Reactive Compounds

In the field of chemical stabilization, imino-tris(dimethylamino)phosphorane has been used to stabilize reactive compounds. For example, it was employed in the stabilization of phosphinothioylidene, a thermally stable compound, indicating its importance in stabilizing otherwise reactive or unstable molecules (Yoshifuji et al., 1993).

Organocatalysis

This compound finds applications in organocatalysis, such as catalyzing Michael addition reactions. Its role as a catalyst in organic synthesis is crucial, demonstrating its versatility in synthetic organic chemistry (Bensa et al., 2004).

Safety And Hazards

Imino-tris(dimethylamino)phosphorane is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Future Directions

Imino-tris(dimethylamino)phosphorane is a base that can be used as a reagent in the deboronation of ortho and meta carboranes . It can also act as an organocatalyst in the synthesis of cyclic organic carbonates using glycerol under solvent-free conditions . This suggests potential future directions in the synthesis of new compounds.

Relevant Papers The paper “Targeted synthesis of zeolites from calculated interaction between zeolite structure and organic template” discusses the use of Imino-tris(dimethylamino)phosphorane . The paper suggests that the minimum energy principle from theoretical simulation is key for guiding zeolite crystallization .

properties

IUPAC Name

N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H19N4P/c1-8(2)11(7,9(3)4)10(5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTNLYAAZKKMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=N)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402226
Record name Imino-tris(dimethylamino)phosphorane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imino-tris(dimethylamino)phosphorane

CAS RN

49778-01-0
Record name Imino-tris(dimethylamino)phosphorane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imino-tris(dimethylamino)phosphorane
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Synthesis routes and methods I

Procedure details

In a 5-l reactor fitted with a stirrer, a thermometer and a dropping funnel, 1.60 kg of tetrahydrofuran were weighed, followed by the addition of 250 g (1.16 mol) of aminotris(dimethylamino)phosphonium chloride. The contents were heated to 55° C., at which 2.29 kg of a 5.6 wt. % aqueous solution of barium hydroxide, said solution containing 0.83 mol (equivalent to 1.1 gram equivalents based on the chloride) of barium hydroxide, were added dropwise over 20 minutes. After completion of the dropwise addition, the resulting mixture was stirred at the same temperature for 30 minutes and was then allowed to cool down to room temperature in about 30 minutes. Iminotris(dimethylamino)phosphorane was formed with a reaction yield of 99 mol %.
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aminotris(dimethylamino)phosphonium chloride
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250 g
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Synthesis routes and methods II

Procedure details

A process is provided for preparing iminotris(dimethylamino)phosphorane at high purity and high yield from aminotris(dimethylamino)phosphonium chloride. Aminotris(dimethylamino)phosphonium chloride is first reacted with an aqueous solution of the hydroxide of an alkali metal or alkaline earth metal in the presence of a solvent in which the chloride and hydroxide of the alkali metal or alkaline earth metal are sparingly soluble, whereby iminotris(dimethylamino)phosphorane is formed. After water is dissolved off at a temperature of 70° C. or lower from the reaction mixture, solids are removed from the thus-concentrated reaction mixture by solid-liquid separation. The resultant mother liquor is then distilled to obtain iminotris(dimethylamino)phosphorane.
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Aminotris(dimethylamino)phosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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